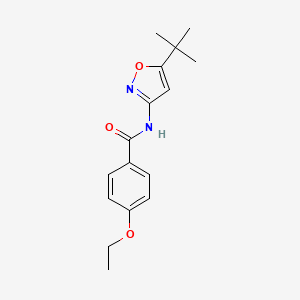
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
作用机制
The primary mechanism of action of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine is the inhibition of HDAC, which leads to an increase in the acetylation of histones and other proteins. This, in turn, leads to changes in gene expression, which can result in alterations in cellular function and behavior. The specific effects of HDAC inhibition depend on the particular isoform of HDAC that is targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine are complex and depend on the specific context in which it is used. In general, HDAC inhibition has been shown to have a broad range of effects on cellular function, including changes in gene expression, protein synthesis, and cell signaling pathways. In the context of addiction, 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to reduce drug-seeking behavior by altering the expression of genes involved in reward and motivation pathways.
实验室实验的优点和局限性
One of the primary advantages of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its high selectivity for HDAC, which allows for precise manipulation of gene expression. However, this selectivity also limits the potential applications of the compound, as it may not be effective in contexts where other signaling pathways are more important. Additionally, the complex nature of HDAC inhibition makes it difficult to predict the specific effects of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine in different cellular and behavioral contexts.
未来方向
There are many potential future directions for research on 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine and HDAC inhibition more broadly. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the role of HDAC inhibition in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the potential use of HDAC inhibitors in combination with other drugs or therapies is an area of active research, with the goal of improving the efficacy and specificity of treatment for a variety of conditions.
合成方法
The synthesis of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of cyclopentanone with piperidine to form 1-cyclopentylpiperidine-2-one. The resulting compound is then reacted with 4-fluorobenzaldehyde to form 1-(cyclopentyl)-N-(4-fluorobenzyl)piperidine-2-one. Finally, the acetyl group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst, resulting in the formation of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine.
科学研究应用
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been investigated as a potential treatment for depression and anxiety, with promising results in preclinical studies.
属性
IUPAC Name |
2-cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-9-16(10-8-15)20-17-6-3-11-21(13-17)18(22)12-14-4-1-2-5-14/h7-10,14,17,20H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKESMAAVRLRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)



![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)